molecular formula C36H39ClN2O9S B13363476 (R)-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide

(R)-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide

Cat. No.: B13363476
M. Wt: 711.2 g/mol
InChI Key: FIYITACXGADVLU-BHVANESWSA-N
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Description

®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated tetrahydronaphthalene moiety, methoxybenzyl groups, and a nitrobenzenesulfonamide group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically begins with the preparation of the chlorinated tetrahydronaphthalene intermediate, followed by the introduction of the methoxybenzyl groups and the nitrobenzenesulfonamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides. Major products formed from these reactions include amines and substituted derivatives of the original compound.

Scientific Research Applications

®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamide group may interact with enzymes or receptors, leading to changes in cellular processes. The chlorinated tetrahydronaphthalene moiety may also play a role in its biological activity by affecting membrane permeability or protein binding.

Comparison with Similar Compounds

Similar compounds include other nitrobenzenesulfonamides and chlorinated tetrahydronaphthalene derivatives. Compared to these compounds, ®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research.

Properties

Molecular Formula

C36H39ClN2O9S

Molecular Weight

711.2 g/mol

IUPAC Name

4-[[(1R)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methoxy]-N,N-bis[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C36H39ClN2O9S/c1-44-29-12-7-25(8-13-29)22-38(23-26-9-14-30(45-2)15-10-26)49(42,43)31-16-18-34(33(21-31)39(40)41)48-24-36(35(46-3)47-4)19-5-6-27-20-28(37)11-17-32(27)36/h7-18,20-21,35H,5-6,19,22-24H2,1-4H3/t36-/m0/s1

InChI Key

FIYITACXGADVLU-BHVANESWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)C(OC)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OCC4(CCCC5=C4C=CC(=C5)Cl)C(OC)OC)[N+](=O)[O-]

Origin of Product

United States

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